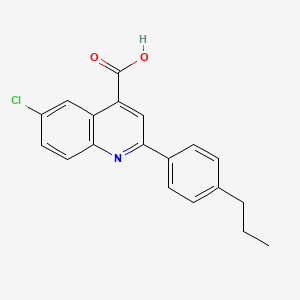
6-氯-2-(4-丙基苯基)喹啉-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Paper presents a general method for synthesizing a new class of quinoline derivatives, specifically (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This synthesis is achieved through a one-pot operation starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, broad tolerance of substituents, and good yields. Although the exact compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is not directly analyzed in the provided papers. However, paper examines the hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids. These structures are characterized by short hydrogen bonds between the pyridine nitrogen atom and a carboxyl oxygen atom. While this does not give direct information about the molecular structure of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, it does highlight the potential for hydrogen bonding in quinoline derivatives, which could be relevant for the compound's interactions and properties.
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid. However, the synthesis methods and the study of metal complexes in paper suggest that quinoline carboxylic acids can form complexes with transition metals. These complexes are polymeric and have a six-coordinate environment around the metal ion. This indicates that the compound of interest may also have the ability to form complexes with metals, which could be useful in various applications such as coloring materials or stabilizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid are not directly reported in the papers. Nonetheless, paper explores the performance of transition metal complexes of a related compound, 2-phenyl-4-quinoline carboxylic acid, as coloring materials for poly(vinyl chloride) and polystyrene. The complexes are studied using thermogravimetry and differential thermal analysis, indicating that thermal properties and stability are important considerations for these materials. This suggests that the compound of interest may also possess interesting thermal properties and potential applications in materials science.
科学研究应用
喹啉衍生物作为缓蚀剂
喹啉及其衍生物因其作为防腐剂的有效性而得到认可。这些化合物由于能够通过配位键与表面金属原子形成高度稳定的螯合络合物,因此对金属腐蚀表现出显着的功效。这种特性归因于它们的高电子密度,这促进了含极性取代基的喹啉衍生物在金属表面的吸附。Verma、Quraishi 和 Ebenso(2020 年)的综述详细阐述了用作防腐材料的各种喹啉基化合物,讨论了它们在不同环境中的机理和有效性 (Verma, Quraishi, & Ebenso, 2020)。
喹啉衍生物在光电中的应用
喹啉衍生物,特别是喹唑啉,因其在光电材料中的应用而受到探索。Lipunova 等人(2018 年)对喹唑啉衍生物在电子器件中的合成和应用进行了广泛的综述,重点介绍了它们在发光元件、光电转换元件和图像传感器中的作用。强调将喹唑啉和嘧啶环并入 π 扩展共轭系统中以创建用于有机发光二极管 (OLED) 的新型材料,包括白光 OLED 和红光磷光 OLED。这篇综述强调了喹唑啉衍生物的电致发光特性,这对于开发先进的光电材料至关重要 (Lipunova et al., 2018)。
喹啉衍生物在绿色化学中的应用
喹啉衍生物的合成和应用也与绿色化学的原理相一致。Nainwal 等人(2019 年)回顾了喹啉骨架设计的绿色化学方法,重点介绍了最大限度减少危险化学品和条件使用的方法。这种观点对于减少与喹啉衍生物化学合成相关的环境和健康影响至关重要。这篇综述强调了开发无毒、环境友好的喹啉支架设计方法的重要性,这与对可持续化学过程不断增长的需求相一致 (Nainwal et al., 2019)。
作用机制
While the specific mechanism of action for “6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid” is not mentioned in the search results, quinoline derivatives are known to possess various biological activities, including antitumor, antimalarial, antibacterial, antituberculosis, and antiviral activities .
未来方向
属性
IUPAC Name |
6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHHVAJKYZQHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649171 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
932886-69-6 |
Source


|
| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)




![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
